molecular formula C6H7ClN2O5S2 B8293475 5-Chloro-4-nitro-thiophene-2-sulfonic acid (2-hydroxy-ethyl)-amide

5-Chloro-4-nitro-thiophene-2-sulfonic acid (2-hydroxy-ethyl)-amide

Cat. No.: B8293475
M. Wt: 286.7 g/mol
InChI Key: QAJIZCRDGMDMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-nitro-thiophene-2-sulfonic acid (2-hydroxy-ethyl)-amide is a useful research compound. Its molecular formula is C6H7ClN2O5S2 and its molecular weight is 286.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7ClN2O5S2

Molecular Weight

286.7 g/mol

IUPAC Name

5-chloro-N-(2-hydroxyethyl)-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C6H7ClN2O5S2/c7-6-4(9(11)12)3-5(15-6)16(13,14)8-1-2-10/h3,8,10H,1-2H2

InChI Key

QAJIZCRDGMDMHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethanolamine (0.67 g, 11 mmol) in water (4 ml) was added at room temperature magnesium oxide (2.22 g, 55 mmol) and THF (12 ml). The suspension was stirred at room temperature for 30 min and a solution of 5-chloro-4-nitrothiophene-2-sulfonyl chloride (3.46 g, 13.2 mmol) in THF (4 ml) was added. The light yellow suspension was stirred at room temperature for 1 h and, after filtration on Dicalit, evaporated. Water (60 ml) was added and the mixture was extracted with ethyl acetate (3×50 ml). The combined organic layers were washed with brine (70 ml), dried (MgSO4) and evaporated. The crude product was further purified by flash chromatography on silica gel (heptane/ethyl acetate) and subsequent crystallization from ethyl acetate/hexane to yield 5-chloro-4-nitro-thiophene-2-sulfonic acid (2-hydroxy-ethyl)-amide (1.39 g, 44%) as a yellow solid. MS (ISP) 284.8 [(M−H)−], mp 99° C.
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

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